3-(BEnzyloxy)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)11-6-7-15-8-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVQYJYNCQWWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Benzyloxy Pyridine 4 Carboxamide
Retrosynthetic Analysis of the 3-(Benzyloxy)pyridine-4-carboxamide Core
A retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis for viable synthetic routes. The primary disconnections are:
C-N bond of the carboxamide: This suggests a late-stage amidation of a corresponding carboxylic acid or its derivative.
C-O bond of the benzyloxy ether: This points to an etherification reaction, typically between a 3-hydroxypyridine (B118123) precursor and a benzyl (B1604629) halide.
Bonds of the pyridine (B92270) ring itself: This opens up the possibility of constructing the pyridine core from acyclic precursors.
Based on this analysis, a common synthetic strategy involves the initial synthesis of a 3-hydroxypyridine-4-carboxylic acid or a related intermediate. This is followed by the protection of the hydroxyl group via benzylation and subsequent amidation to yield the final product.
Classical and Modern Approaches to Pyridine Ring Formation
The formation of the substituted pyridine ring is a critical step in the synthesis of this compound. Both classical and modern methods are employed to achieve this.
Hantzsch Pyridine Synthesis Variants for Pyridine-4-Carboxamides
The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a convergent approach to constructing dihydropyridine (B1217469) rings, which can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.org The traditional Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org
For the synthesis of pyridine-4-carboxamides, modifications to the classical Hantzsch reaction are necessary. One variation could involve the use of a β-ketonitrile or a cyanoacetamide derivative in place of one of the β-ketoester components. This would introduce the nitrogen-containing functionality at the 4-position, which can be later converted to the carboxamide. The initial product is a 1,4-dihydropyridine, which requires a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.org Aromatization can be achieved using various oxidizing agents such as ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org Modern variations of the Hantzsch synthesis have explored greener reaction conditions, including the use of aqueous micelles and ultrasonic irradiation to improve yields and reduce reaction times. wikipedia.org
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Pyridine Functionalization
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki and Sonogashira reactions are particularly relevant for the functionalization of pyridine rings.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net In the context of synthesizing the this compound scaffold, a Suzuki coupling could be employed to introduce substituents onto a pre-formed pyridine ring. For instance, a 3-benzyloxy-4-halopyridine could be coupled with a boronic acid derivative to introduce a desired group at the 4-position, which could then be converted to the carboxamide. The reaction is known for its high functional group tolerance. nih.gov
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgresearchgate.net This reaction is useful for introducing alkynyl groups onto a pyridine ring, which can then be further elaborated. For example, a 3-benzyloxy-4-halopyridine could undergo a Sonogashira coupling with a protected acetylene, followed by hydration of the alkyne to a methyl ketone, and subsequent oxidation to the carboxylic acid, which can then be amidated. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. soton.ac.uk
Introduction of the Benzyloxy Moiety at the Pyridine 3-Position
A crucial step in the synthesis is the introduction of the benzyloxy group at the 3-position of the pyridine ring. This is typically achieved through etherification of a 3-hydroxypyridine precursor.
Alkylation/Etherification Strategies for Benzyloxy Group Incorporation
The most direct method for forming the benzyloxy ether is the Williamson ether synthesis. This involves the deprotonation of 3-hydroxypyridine with a suitable base to form the corresponding pyridinolate anion, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.
Common bases used for this deprotonation include sodium hydride, potassium carbonate, or sodium hydroxide. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed. mcbiotec.comnih.gov
| Reactants | Base | Solvent | Product | Yield | Reference |
| 2-chloro-3-hydroxypyridine, Benzyl bromide | Acetone | 2-chloro-3-benzyloxypyridine | 97% | mcbiotec.com | |
| 4-cyanophenol, Benzyl bromides | K2CO3 | Acetone | 4-(benzyloxy)benzonitriles | 92-99% | nih.gov |
Protecting Group Chemistry in Benzyloxy Synthesis
In some synthetic routes, it may be necessary to protect other reactive functional groups within the molecule before carrying out the benzylation of the 3-hydroxy group. For instance, if a carboxylic acid or an amino group is present, it might need to be protected to prevent unwanted side reactions.
Formation of the Carboxamide Functionality at the Pyridine 4-Position
The most direct route to this compound is the amidation of its corresponding carboxylic acid, 3-(benzyloxy)pyridine-4-carboxylic acid. This transformation involves the reaction of the carboxylic acid with an ammonia source. Due to the relatively low reactivity of free carboxylic acids, the carboxyl group must first be "activated." This is typically accomplished using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by ammonia.
The selection of the coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization if chiral centers were present. researchgate.netresearchgate.net Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. researchgate.netnih.gov
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling agents. researchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, the use of DCC can be complicated by the formation of a dicyclohexylurea byproduct that is often difficult to remove. researchgate.net
Phosphonium Reagents: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and avoid the generation of potentially toxic byproducts associated with some other reagents. nih.gov They are known for their high reactivity, which can be beneficial for coupling sterically hindered substrates. researchgate.net
Uronium/Aminium Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most effective and widely used coupling reagents. researchgate.net The presence of the 7-azabenzotriazole moiety enhances reactivity and reduces side reactions. researchgate.net Solutions of uronium-based reagents in solvents like DMF are often exceptionally stable, making them suitable for automated synthesis. researchgate.net
The general mechanism for these reagents involves the formation of an active ester intermediate, which is then readily displaced by ammonia or an ammonia equivalent to form the final carboxamide. nih.gov
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example | Name | Key Characteristics |
|---|---|---|---|
| Carbodiimide | DCC | Dicyclohexylcarbodiimide | Effective and inexpensive; forms an insoluble urea (B33335) byproduct. researchgate.net |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High reactivity; avoids formation of carcinogenic HMPA byproduct. nih.gov |
| Uronium/Aminium | HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very high efficiency, fast reaction rates, and low epimerization. researchgate.net |
| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and popular reagent; reactions are often complete in minutes. researchgate.net |
This table is generated based on data from analogous chemical reactions and general principles of peptide coupling.
An alternative strategy to direct amidation is the conversion of other functional groups at the pyridine 4-position into a carboxamide. A prominent example of this approach is the hydrolysis of a nitrile. The synthesis of pyridine-4-carboxamides can be achieved via the corresponding pyridine-4-carbonitrile. wikipedia.org
This two-step process would involve:
Synthesis of the Nitrile Precursor: Preparation of 3-(benzyloxy)pyridine-4-carbonitrile.
Hydrolysis: Conversion of the nitrile group (-C≡N) to a primary carboxamide group (-CONH₂).
The hydrolysis of the nitrile can be performed under acidic or basic conditions. For instance, the ammoxidation of 4-methylpyridine (B42270) (4-picoline) is a commercial route to produce pyridine-4-carbonitrile, which is subsequently hydrolyzed to isonicotinic acid or its amide. wikipedia.org Controlled hydrolysis is key to stopping the reaction at the amide stage and preventing its further conversion to the carboxylic acid. This can often be achieved using reagents like hydrogen peroxide in a basic medium (the Radziszewski reaction) or through carefully controlled acid-catalyzed hydration.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount to maximize the yield of this compound while ensuring high purity and minimizing waste. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, and reaction temperature.
For direct amidation reactions, particularly those that are challenging, Lewis acid catalysts have been shown to be effective. While many coupling reagents operate stoichiometrically, catalytic methods offer a more atom-economical approach.
Research on direct amidation has identified several effective metal-based catalysts:
Titanium Catalysts: Titanium(IV) chloride (TiCl₄) has been reported to mediate the direct condensation of carboxylic acids and amines. nih.gov The reaction often proceeds in a solvent like pyridine at elevated temperatures. nih.gov More recently, titanium(IV) fluoride (B91410) (TiF₄) has been demonstrated as an air-stable and effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Studies have shown that TiF₄ can promote the reaction in refluxing toluene (B28343) with catalyst loadings as low as 5-10 mol%. researchgate.net
Niobium Catalysts: Hydrated niobium(V) oxide (Nb₂O₅) has emerged as a highly effective and reusable heterogeneous Lewis acid catalyst for direct amidation. researchgate.net It has shown high activity for a wide range of carboxylic acids and amines, suggesting its potential applicability for the synthesis of complex molecules like this compound. researchgate.net
Ligand design is more relevant for syntheses involving the construction of the pyridine ring itself via cross-coupling reactions, where ligands on a metal catalyst (e.g., palladium) dictate the regioselectivity of the bond formation. For the specific transformation of a carboxylic acid to a carboxamide, the focus is more on the activation agent or the direct amidation catalyst itself rather than on ancillary ligands.
The choice of solvent can significantly influence the outcome of the synthesis. The solvent's polarity, coordinating ability, and boiling point are all critical factors.
Temperature control is essential for managing the reaction kinetics and selectivity.
Low Temperatures (e.g., 0 °C to room temperature) are often used when employing highly reactive coupling reagents to control the reaction rate and prevent the decomposition of sensitive reagents or products. epo.org
Elevated Temperatures (e.g., reflux) are typically required for catalytically mediated direct amidations to overcome the activation energy of the reaction. researchgate.netnih.gov For instance, TiF₄-catalyzed amidation is often performed in refluxing toluene. researchgate.net Precise temperature control ensures the reaction proceeds to completion without promoting undesirable side reactions.
Table 2: Illustrative Reaction Conditions for Amidation
| Catalyst/Reagent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| TiCl₄ (stoichiometric) | Pyridine | 85 °C | Moderate to Excellent | nih.gov |
| TiF₄ (10 mol%) | Toluene | Reflux | Good to Excellent | researchgate.net |
| Nb₂O₅ (heterogeneous) | Toluene | Reflux | High | researchgate.net |
This table presents generalized conditions based on studies of amidation of aromatic and heteroaromatic carboxylic acids.
Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Green chemistry principles, such as the use of less hazardous solvents, catalytic processes, and energy-efficient techniques, are increasingly being applied to the synthesis of fine chemicals.
Ultrasound-assisted synthesis is a green technique that utilizes high-frequency sound waves (20-100 kHz) to accelerate chemical reactions. google.com This method, known as sonochemistry, promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. google.com
Benefits of ultrasound-assisted synthesis in the context of preparing amides include:
Reduced Reaction Times: Reactions that might take several hours using conventional heating can often be completed in minutes. google.combldpharm.com
Increased Yields: Sonication can improve reaction efficiency and lead to higher product yields. google.combldpharm.com
Milder Conditions: The energy input is localized, often allowing reactions to proceed at lower bulk temperatures. google.com
Environmental Benefits: This technique can reduce energy consumption and the need for harsh catalysts or reagents. google.com
The application of ultrasound has been successful in the synthesis of various heterocyclic compounds, including amides and triazoles, demonstrating its potential as a viable and efficient method for the synthesis of this compound. google.combldpharm.com
Stereoselective Synthesis Approaches
The chemical structure of this compound lacks a stereocenter, meaning it is an achiral molecule. Therefore, its direct synthesis does not necessitate stereoselective control. However, the principles of stereoselective synthesis become highly relevant when developing chiral derivatives and analogs of this scaffold, which is a common strategy in medicinal chemistry to explore the three-dimensional pharmacophore space and optimize drug-target interactions.
Research has focused on introducing chirality to the pyridine core or its substituents. A notable approach involves the synthesis of highly functionalized and enantiopure 4-hydroxypyridine (B47283) derivatives, which can be considered precursors or analogs to the 3-(benzyloxy)pyridine scaffold. One such method is a versatile two-step process that begins with a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids. researchgate.net This reaction produces β-ketoenamides, which then undergo cyclocondensation to form the pyridine ring. By using enantiopure starting materials, such as chiral carboxylic acids, this method allows for the creation of pyridines with stereogenic side chains in good to moderate yields. researchgate.net
This strategy demonstrates how a non-chiral core can be elaborated into a library of chiral molecules. The chirality is introduced via one of the components in the multicomponent reaction, and this chirality is maintained throughout the synthetic sequence.
Table 1: Stereoselective Synthesis of Chiral 4-Hydroxypyridine Analogs
| Step | Reaction Type | Reactants | Product | Key Feature |
|---|---|---|---|---|
| 1 | Multicomponent Reaction | Lithiated Alkoxyallene, Nitrile, Chiral Carboxylic Acid | Chiral β-Ketoenamide | Introduction of a stereocenter from the chiral acid. |
This table summarizes a synthetic approach to chiral analogs of the core pyridine structure.
Furthermore, stereocontrolled synthesis has been applied to create complex molecules that incorporate a 3-benzyloxy moiety, such as steroidal hybrids. For instance, the four possible isomers of 3-benzyloxyestra-1,3,5(10)-trien-17-ols have been synthesized in a stereocontrolled manner and subsequently converted into various derivatives. nih.gov While the scaffold is different, these examples underscore the importance and applicability of stereoselective methods in the synthesis of complex chiral molecules containing the benzyloxy functional group.
Multicomponent Reactions and Combinatorial Synthesis for Analog Libraries
The pyridine carboxamide framework is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. nih.govnih.govnih.gov Consequently, developing efficient methods for synthesizing large and diverse libraries of pyridine carboxamide analogs is a key objective in medicinal chemistry. Multicomponent reactions (MCRs) and combinatorial synthesis are powerful tools for achieving this goal. researchgate.net
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov This approach is highly efficient and atom-economical, allowing for the rapid generation of molecular complexity from simple building blocks. The Hantzsch pyridine synthesis is a classic example of an MCR used to produce dihydropyridines, which can be oxidized to pyridines. researchgate.net
More contemporary MCRs have been developed for the synthesis of highly substituted pyridines. The three-component reaction mentioned previously for producing 4-hydroxypyridines is a prime example of how MCRs can be used to build pyridine libraries. researchgate.net By varying the three starting materials (allene, nitrile, and carboxylic acid), a wide array of differently substituted pyridine cores can be generated, which can then be further functionalized. For example, the hydroxyl group at the 4-position can be converted into other functional groups to explore structure-activity relationships (SAR).
Table 2: Selected Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name | Number of Components | Core Product | Relevance |
|---|---|---|---|
| Hantzsch Reaction | 3 or 4 | Dihydropyridines/Pyridines | Direct synthesis of the pyridine core. researchgate.net |
| Ugi Reaction | 4 | α-Acylamino Amides | Creates diverse peptide-like scaffolds that can be cyclized. nih.govrug.nl |
| Passerini Reaction | 3 | α-Acyloxy Carboxamides | Generates functionalized amides from simple inputs. nih.govrug.nl |
This table highlights key MCRs applicable to the synthesis of diverse chemical libraries.
Combinatorial synthesis leverages these efficient reactions to create large, indexed collections of compounds known as chemical libraries. The pyridine carboxamide scaffold is an excellent starting point for the design of such libraries. chemrxiv.orgnih.gov Starting with a core molecule like 3-hydroxypyridine-4-carboxamide (the precursor to the title compound), combinatorial approaches can be used to generate a vast number of analogs by reacting it with a diverse set of building blocks. For instance, the hydroxyl group could be alkylated or acylated with a library of electrophiles, while the amide nitrogen could be functionalized to further increase diversity. This scaffold-based approach allows for systematic exploration of the chemical space around the parent molecule to identify new drug leads. nih.gov
Chemical Reactivity and Derivatization of 3 Benzyloxy Pyridine 4 Carboxamide
Reactivity of the Pyridine (B92270) Ring System in 3-(Benzyloxy)pyridine-4-carboxamide
The pyridine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution on the Pyridine Moiety
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally a challenging transformation. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards attack by electrophiles, making it less reactive than benzene (B151609). youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. youtube.com
In the case of this compound, the directing effects of the two substituents must be considered. The benzyloxy group at the 3-position is an ortho-, para-director and is activating, while the carboxamide group at the 4-position is a meta-director and is deactivating. The combined influence of these groups, along with the inherent deactivation of the pyridine ring, suggests that electrophilic substitution would be difficult and its regioselectivity complex. Computational studies on similarly substituted pyridines confirm that the reaction outcomes can be nuanced. nih.gov
A common strategy to facilitate electrophilic substitution on pyridines is through the formation of the corresponding N-oxide. youtube.com The N-oxide is more reactive towards electrophiles, and after the substitution reaction, the N-oxide can be reduced back to the pyridine. For instance, pyridine-N-oxide can be nitrated to yield 4-nitropyridine-N-oxide, a reaction that does not proceed readily with pyridine itself.
Nucleophilic Substitution Reactions on the Pyridine Core
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, especially when a good leaving group is present. youtube.comvaia.comyoutube.com For this compound, direct nucleophilic attack on the hydrogen-substituted ring is unlikely without a leaving group. However, derivatization to introduce such a group (e.g., a halogen) at the 2- or 6-position could enable subsequent nucleophilic displacement.
Modern synthetic methods offer alternative pathways. For example, the use of sodium hydride with lithium iodide has been shown to facilitate the nucleophilic amination of methoxypyridines, displacing the methoxy (B1213986) group. ntu.edu.sg This suggests a potential route for modifying the 3-benzyloxy group. Additionally, methods for the C-4 alkylation of pyridines have been developed, sometimes involving activation of the pyridine ring with a Lewis acid or a temporary blocking group to direct the nucleophile. masterorganicchemistry.com
Modifications of the Carboxamide Functional Group
The primary carboxamide group is a versatile functional handle that can undergo a variety of chemical modifications.
N-Alkylation and Acylation of the Amide Nitrogen
The nitrogen atom of the primary amide in this compound can be functionalized through alkylation or acylation. These reactions typically proceed by first deprotonating the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile. The synthesis of N-alkyl pyrazine-carboxamides, for example, demonstrates the feasibility of introducing alkyl groups onto a similar heterocyclic carboxamide structure. nih.gov This derivatization is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence biological activity. nih.gov
Hydrolysis and Reduction Pathways of the Carboxamide
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. A kinetic study on the hydrolysis of pyridinecarboxamides in high-temperature water showed that 4-pyridinecarboxamide converts to 4-pyridinecarboxylic acid (isonicotinic acid). acs.org This transformation provides a route to a different class of derivatives.
Table 1: Hydrolysis Data for Pyridinecarboxamides
| Compound | Temperature Range (°C) | Activation Energy (kJ/mol) | Product |
| 2-Pyridinecarboxamide | 190–250 | 110.9 ± 2.3 | 2-Picolinic acid |
| 3-Pyridinecarboxamide | 190–250 | 70.4 ± 2.1 | 3-Picolinic acid |
| 4-Pyridinecarboxamide | 190–250 | 61.4 ± 1.8 | 4-Picolinic acid |
Data sourced from a kinetic study on hydrolysis in high-temperature water. acs.org
Reduction of the primary carboxamide offers another important synthetic pathway. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing primary amides to primary amines. masterorganicchemistry.comyoutube.comyoutube.com Applying this to this compound would be expected to yield [3-(benzyloxy)pyridin-4-yl]methanamine. It is important to note that LiAlH₄ is a powerful reagent and reaction conditions must be carefully controlled to avoid undesired side reactions, such as reduction of the pyridine ring itself. masterorganicchemistry.comyoutube.com More chemoselective methods, for instance using samarium(II) iodide, can reduce amides to alcohols, which would convert the carboxamide to a hydroxymethyl group. acs.org
Transformations Involving the Benzyloxy Side Chain
The benzyloxy group (-OCH₂Ph) is a common protecting group for hydroxyl functions in organic synthesis, and its cleavage is a well-established transformation. The most common method for debenzylation is catalytic hydrogenation. tcichemicals.com This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. tcichemicals.com
However, in the case of this compound, standard catalytic hydrogenation conditions that cleave the benzyl (B1604629) ether bond are also likely to reduce the pyridine ring to a piperidine (B6355638) ring. mdpi.comresearchgate.netgoogle.com Achieving selective debenzylation without affecting the pyridine ring would require careful selection of catalyst and reaction conditions. For example, transfer hydrogenation might offer a milder alternative.
Alternatively, oxidative debenzylation methods can be employed. One such method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation, which has been shown to be highly tolerant of other functional groups. orgsyn.org This approach could potentially allow for the selective removal of the benzyl group to yield 3-hydroxypyridine-4-carboxamide while leaving the pyridine ring and carboxamide group intact.
Table 2: Summary of Potential Derivatization Reactions
| Reaction Type | Target Moiety | Reagents/Conditions | Product Type | Notes/Selectivity |
| Electrophilic Substitution | Pyridine Ring | e.g., HNO₃/H₂SO₄ (via N-Oxide) | Substituted Pyridine | Challenging; N-oxide formation recommended to improve reactivity. |
| Nucleophilic Substitution | Pyridine Ring | Nucleophile (e.g., R-NH₂) with leaving group | Substituted Pyridine | Requires prior installation of a leaving group at C-2 or C-6. |
| N-Alkylation | Carboxamide | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-Alkyl Carboxamide | Common derivatization to modify properties. |
| Hydrolysis | Carboxamide | H₃O⁺ or OH⁻, heat | Carboxylic Acid | Yields 3-(benzyloxy)isonicotinic acid. |
| Reduction to Amine | Carboxamide | LiAlH₄, then H₂O workup | Primary Amine | Potentially non-selective; may also reduce pyridine ring. |
| Reduction to Alcohol | Carboxamide | SmI₂/Amine/H₂O | Primary Alcohol | A chemoselective alternative to hydride reduction. |
| Debenzylation | Benzyloxy Group | H₂, Pd/C | Phenol | Likely reduces pyridine ring simultaneously. |
| Oxidative Debenzylation | Benzyloxy Group | DDQ, visible light | Phenol | Potentially selective for the benzyl group over the pyridine ring. |
Cleavage of the Benzyloxy Ether Linkage
The benzyloxy group serves as a common protecting group for phenols and is prized for its relative stability and methods for its selective removal. The cleavage of the C-O ether bond in this compound to unveil the corresponding 3-hydroxypyridine-4-carboxamide is a key transformation. This debenzylation can be accomplished through several methods, with catalytic hydrogenolysis and the use of strong Lewis acids being the most prevalent.
Catalytic transfer hydrogenolysis offers a mild and efficient alternative to traditional hydrogenolysis using hydrogen gas. rsc.orgrsc.org This method employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a palladium catalyst. mdpi.comresearchgate.net The reaction proceeds under relatively gentle conditions, which helps in preserving other sensitive functional groups within the molecule.
Another effective method for debenzylation involves the use of boron trichloride (B1173362) (BCl₃). acs.orgorganic-chemistry.org This strong Lewis acid readily coordinates to the ether oxygen, facilitating the cleavage of the benzyl C-O bond. The reaction is typically performed at low temperatures in a chlorinated solvent. To prevent potential side reactions, such as Friedel-Crafts benzylation of electron-rich aromatic rings, a cation scavenger like pentamethylbenzene (B147382) can be added. organic-chemistry.orgresearchgate.net
| Reagent/System | Typical Conditions | Key Features | Reference(s) |
| Pd/C, H₂ | H₂ (1 atm), RT, Alcohol or EtOAc | Standard, widely used method. | nih.gov |
| Pd/C, Formic Acid | Reflux in formic acid | Mild transfer hydrogenolysis. | mdpi.com |
| Pd/Hydrotalcite, Ethanol | Ethanol, elevated temperature | Efficient transfer hydrogenolysis. | rsc.org |
| BCl₃ | CH₂Cl₂, low temperature (-78 °C to RT) | Strong Lewis acid, effective for robust substrates. | acs.orgnih.gov |
| BCl₃, Pentamethylbenzene | CH₂Cl₂, -78 °C | Mild and chemoselective, prevents side reactions. | organic-chemistry.orgresearchgate.net |
Substituent Effects and Modifications on the Benzyl Phenyl Ring
The benzyl group itself presents opportunities for further functionalization. The reactivity of the benzylic C-H bonds and the phenyl ring can be exploited to introduce additional chemical diversity. The electronic nature of substituents on the phenyl ring can, in turn, influence the stability of the benzyloxy linkage and the reactivity of the benzylic position.
Reactions at the benzylic position are facilitated by the ability of the adjacent phenyl ring to stabilize radical or ionic intermediates through resonance. nih.govchemistrysteps.com For instance, free-radical bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the benzylic carbon. This bromide can then serve as a precursor for a variety of nucleophilic substitution reactions.
Electrophilic aromatic substitution on the phenyl ring of the benzyloxy group is also possible. The benzyloxy group is an ortho-, para-directing and activating group, meaning that electrophiles will preferentially add to these positions. However, the presence of the pyridine ring and the carboxamide group might necessitate careful selection of reaction conditions to avoid undesired side reactions.
| Reaction Type | Typical Reagents | Potential Product | Reference(s) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 3-(Bromophenylmethoxy)pyridine-4-carboxamide | chemistrysteps.com |
| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Not directly applicable without cleaving the ether | nih.gov |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 3-(Nitrobenzyloxy)pyridine-4-carboxamide | rsc.orgresearchgate.net |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-(Acylbenzyloxy)pyridine-4-carboxamide | gcwgandhinagar.com |
Functionalization for Bioconjugation and Probe Development
The development of this compound derivatives as chemical probes or for bioconjugation requires the introduction of a reactive handle that can covalently link to biomolecules. The inherent functionalities of the molecule can be modified to serve this purpose.
One strategy involves the transformation of the carboxamide group. For instance, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. google.com This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester, to facilitate reaction with amine groups on proteins or other biomolecules. nih.gov
Alternatively, the pyridine ring or the benzyl group can be functionalized with a bioorthogonal reactive group. For example, a terminal alkyne or an azide (B81097) could be introduced, allowing for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. The synthesis of rhenium(I) carbonyl complexes with pyridine-2-carboxaldehyde derivatives highlights the potential for using the pyridine scaffold in creating biologically relevant conjugates. nih.gov
| Functional Group | Introduction Strategy | Bioorthogonal Reaction | Target on Biomolecule |
| Activated Ester (e.g., NHS) | Hydrolysis of carboxamide, then esterification. | Amide bond formation | Primary amines (e.g., Lysine) |
| Maleimide | Functionalization of the benzyl ring. | Michael addition | Thiols (e.g., Cysteine) |
| Alkyne/Azide | Functionalization of the benzyl or pyridine ring. | CuAAC or SPAAC | Azide/Alkyne-modified biomolecule |
| Aldehyde/Ketone | Oxidation of a functionalized alcohol derivative. | Hydrazone/oxime ligation | Hydrazine/hydroxylamine-modified biomolecule |
Chemo- and Regioselectivity in Derivatization Reactions
When performing chemical transformations on a multifunctional molecule like this compound, chemo- and regioselectivity are paramount. The inherent electronic properties of the substituted pyridine ring largely govern the outcome of these reactions.
The pyridine nitrogen is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comquora.comaklectures.com Any electrophilic attack is most likely to occur at the C-5 position, which is meta to the deactivating nitrogen and not sterically hindered. The benzyloxy group at C-3 is an electron-donating group, which would activate the ortho (C-2 and C-4) and para (C-6, though this position is part of the pyridine ring) positions. However, the strong deactivating effect of the pyridine nitrogen generally dominates.
In nucleophilic aromatic substitution reactions, the pyridine ring is more reactive than benzene. Nucleophilic attack is favored at the C-2 and C-6 positions, which are ortho and para to the electron-withdrawing nitrogen atom.
The different functional groups also exhibit varying reactivity. For instance, the carboxamide is generally less reactive than an ester towards nucleophilic acyl substitution. The benzyloxy ether is stable under many conditions but can be cleaved by strong acids or through hydrogenolysis, as discussed previously. Achieving selectivity often requires careful choice of reagents and reaction conditions. For example, mild reducing agents might selectively reduce a nitro group introduced on the benzyl ring without affecting the carboxamide or the pyridine ring. rsc.org
| Reaction Type | Expected Regioselectivity on Pyridine Ring | Controlling Factors | Reference(s) |
| Electrophilic Aromatic Substitution | C-5 | Electronic deactivation by pyridine nitrogen. | gcwgandhinagar.comquora.com |
| Nucleophilic Aromatic Substitution | C-2, C-6 | Electronic activation by pyridine nitrogen. | rsc.org |
| Lithiation | C-2 or C-5 | Directed by substituents and kinetic vs. thermodynamic control. | nih.govresearchgate.net |
| Radical Substitution | Dependent on radical and conditions. | Stability of radical intermediates. | acs.org |
Preclinical Biological Evaluation and Mechanistic Studies of 3 Benzyloxy Pyridine 4 Carboxamide
In Vitro Target Identification and Validation
In vitro target identification and validation are crucial first steps in characterizing the pharmacological profile of a new chemical entity. These studies aim to identify the biological molecules with which the compound interacts and to quantify the nature of this interaction.
High-Throughput Screening (HTS) against Receptor and Enzyme Panels
High-throughput screening (HTS) allows for the rapid assessment of a compound against a large number of biological targets. This approach is fundamental in identifying initial "hits" for drug discovery programs. A search of the scientific literature reveals no published data from high-throughput screening campaigns that include 3-(Benzyloxy)pyridine-4-carboxamide. Consequently, there are no available data tables summarizing its activity or selectivity across various receptor and enzyme panels.
Ligand Binding Assays and Affinity Determination
Following a potential "hit" from HTS, ligand binding assays are employed to determine the affinity of the compound for its target. These assays measure the strength of the interaction, typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki). There are currently no published studies detailing ligand binding assays performed with this compound, and therefore, no affinity data (e.g., Kd or Ki values) are available.
Enzyme Inhibition Kinetics and Mechanism of Inhibition
For compounds that target enzymes, it is essential to understand their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and their potency, often expressed as the half-maximal inhibitory concentration (IC50). While studies on other pyridine-containing molecules have detailed their enzyme inhibition kinetics, for instance, the inhibition of cytochrome P450 3A4 by the pyridine-containing drug indinavir, no such kinetic data has been published for this compound.
Identification of Molecular Interaction Sites (e.g., using affinity proteomics)
Affinity proteomics is a powerful technique used to identify the specific binding partners of a compound within a complex biological sample, such as a cell lysate. This can help to confirm the intended target and identify potential off-target interactions. There is no evidence in the scientific literature of affinity proteomics studies being conducted with this compound to identify its molecular interaction sites.
Cellular Mechanistic Studies (Excluding Cytotoxicity as a direct safety endpoint)
Cellular mechanistic studies are designed to understand how a compound affects the internal workings of a cell, downstream of its direct molecular target.
Modulation of Intracellular Signaling Pathways
Understanding how a compound modulates intracellular signaling pathways is key to elucidating its mechanism of action at a cellular level. This can involve techniques such as Western blotting, reporter gene assays, or phosphoproteomics to measure changes in the activity of signaling proteins. At present, there are no published research articles or data that describe the effects of this compound on any intracellular signaling pathways.
Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data on the preclinical biological evaluation and mechanistic studies of the chemical compound This compound .
Therefore, it is not possible to provide a detailed article on the specific topics requested in the outline, as no studies have been published regarding the cell-based assays, phenotypic screening, mechanistic insights, cellular uptake, in vivo efficacy, or pharmacodynamic biomarker analysis for this particular compound.
While research exists for other structurally related pyridine (B92270) carboxamide analogs, the strict focus on "this compound" cannot be fulfilled due to the absence of specific experimental findings in the scientific domain.
An article on the preclinical biological evaluation and mechanistic studies of this compound cannot be generated. Extensive searches for scientific literature and data on this specific compound have yielded no results for the required sections and subsections.
There is no publicly available information regarding:
Ex Vivo Analysis of Compound Activity in Animal Samples: No studies describing the analysis of this compound in tissues or biological fluids from animal models were found.
Structure-Activity Relationship (SAR) Studies: There are no publications detailing the systematic modification of the functional groups of this compound and the corresponding impact on its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Models: No QSAR models have been developed or published specifically for this compound.
Conformational Analysis: There is no available research on the conformational analysis of this compound and its correlation with biological activity.
While general information exists for broader classes of compounds such as pyridine carboxamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this data. The CAS number for this compound, 2288709-11-3, is listed in chemical supplier databases, but is not associated with any published biological or medicinal chemistry research.
Therefore, due to the complete absence of specific data for this compound in the public domain, it is not possible to create a "thorough, informative, and scientifically accurate" article as requested.
Computational Chemistry and Molecular Modeling of 3 Benzyloxy Pyridine 4 Carboxamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
For a molecule like 3-(Benzyloxy)pyridine-4-carboxamide, molecular docking would be employed to understand how it might interact with a specific protein's active site. The process involves placing the ligand in various conformations and orientations within the binding pocket and calculating the most energetically favorable pose.
Key interactions that are typically analyzed include:
Hydrogen Bonds: The carboxamide group (-CONH2) and the pyridine (B92270) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. The ether oxygen in the benzyloxy group can also act as a hydrogen bond acceptor. Docking studies on other pyridine carboxamide derivatives frequently highlight the importance of the carboxamide and pyridine moieties in forming hydrogen bonds with amino acid residues such as glycine, methionine, and proline in the active site of their target proteins. openpharmaceuticalsciencesjournal.com
Hydrophobic Interactions: The benzyl (B1604629) and pyridine rings are hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket.
Pi-Interactions: The aromatic nature of both the pyridine and benzyl rings allows for various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and π-cation interactions. openpharmaceuticalsciencesjournal.com Studies on pyridine carboxamide derivatives as urease inhibitors, for instance, have shown that π-π interactions are crucial for their inhibitory activity. mdpi.com
In a study on novel pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking revealed that the most active compounds could fit well into the active site of SDH through stable hydrogen bonds and hydrophobic interactions. nih.gov For example, the pyridine ring and the carboxamide linker were often found to be critical for anchoring the ligand within the binding site.
Docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and potentially more potent ligand-protein complex. nih.gov
Various scoring functions exist, each with its own algorithm for calculating the binding score. These functions consider factors like electrostatic interactions, van der Waals forces, and desolvation penalties. For a series of related compounds, the predicted binding affinities can help in ranking their potential efficacy. For instance, in a study of pyridine derivatives as potential inhibitors for SARS-CoV-2 proteins, terpyridine showed the highest inhibitory potential with a binding energy of -8.8 kcal/mol. nih.govresearchgate.net
It is important to note that while useful for ranking and prediction, these scores are approximations. More accurate, but computationally expensive, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine binding affinity predictions after docking. biointerfaceresearch.com
Table 1: Illustrative Binding Affinities of Pyridine Derivatives Against a Viral Protein Target
| Compound | Binding Energy (kcal/mol) |
| Terpyridine | -8.8 |
| 2,2′-Bipyridine | -6.9 |
| Isonicotinic acid | -5.2 |
| Pyridine | -4.6 |
This table is illustrative and based on data for various pyridine derivatives against a SARS-CoV-2 protein target. nih.govresearchgate.net The data does not represent this compound.
By analyzing the docked pose of this compound, researchers can identify "hotspots" for optimization. These are regions in the binding pocket that are not fully occupied by the ligand or where specific interactions could be enhanced. For example, if a hydrophobic pocket is only partially filled by the benzyl group, medicinal chemists could design derivatives with larger or differently substituted aromatic rings to improve hydrophobic interactions and, consequently, binding affinity.
Similarly, if the simulation shows a potential hydrogen bond donor or acceptor on the protein that is not engaged by the ligand, the structure of this compound could be modified to introduce a complementary group. This structure-activity relationship (SAR) analysis is a cornerstone of rational drug design. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking. MD simulations track the movements of atoms and molecules over time, offering insights into the stability and conformational changes of the complex.
The this compound molecule possesses considerable conformational flexibility, particularly around the ether linkage and the bond connecting the pyridine ring to the carboxamide group. MD simulations can explore the conformational space available to the ligand, both in its free state and when bound to a protein. This analysis helps to understand the range of shapes the molecule can adopt and which of these are energetically preferred. The flexibility of ligands can be crucial for their ability to adapt to the binding site of a protein. nih.gov
Once a ligand-protein complex is formed, MD simulations can be used to assess its stability over a period of nanoseconds or even microseconds. Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a stable RMSD of less than 3 Å for the protein-ligand complex indicated a stable system during the simulation. openpharmaceuticalsciencesjournal.com
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. This helps to identify which parts of the protein are flexible and which are stabilized by ligand binding. High fluctuations in the ligand's RMSF might indicate that it is not stably bound.
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and the protein during the simulation is a strong indicator of a stable binding mode.
By running MD simulations, researchers can validate the binding poses predicted by molecular docking and gain a deeper understanding of the dynamic interactions that govern the stability of the ligand-target complex. biointerfaceresearch.comrsc.org
Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Simulation Parameter | Value | Interpretation |
| Average Protein RMSD | < 3.0 Å | Stable protein backbone |
| Average Ligand RMSF | < 1.5 Å | Ligand is stably bound |
| Key Hydrogen Bond Occupancy | > 80% | Persistent and strong interaction |
This table presents typical values and interpretations from an MD simulation of a small molecule inhibitor complexed with its target protein. The data is for illustrative purposes and does not correspond to this compound.
Solvent Effects and Hydration Shell Analysis
The interaction of a molecule with its solvent environment is critical to understanding its behavior, including solubility, stability, and reactivity. Computational methods are essential for elucidating these interactions at a molecular level.
Solvent Effects: The properties and behavior of this compound in a solution are significantly influenced by the surrounding solvent molecules. Computational studies on similar molecules, such as chlorinated harmine (B1663883) derivatives, have successfully used polarizable embedding density functional and coupled cluster response theory methods to model solvent-dependent spectroscopic properties. rsc.org For this compound, a polar solvent like water would be expected to form hydrogen bonds with the amide group and the pyridine nitrogen. The choice of solvent can impact electrochemical and electronic properties, as demonstrated in studies of quinone derivatives where electrode potentials and energy gaps were calculated in various solvents using a polarized continuum model (PCM). kashanu.ac.ir Such models are crucial for accurately predicting how different solvent environments modulate the electronic structure and reactivity of the solute.
Hydration Shell Analysis: Molecular dynamics (MD) simulations are a powerful tool for analyzing the specific interactions between a solute and water molecules, defining its hydration shell. Studies on the hydration of amides and proteins show that water molecules form hydrogen bonds with exposed amide carbonyl groups with partial occupancy, indicating that these interactions are dynamic and relatively weak. nih.govresearchgate.net For this compound, MD simulations would likely reveal a structured, yet fluctuating, shell of water molecules. The amide group's carbonyl oxygen and NH proton, along with the pyridine nitrogen, would be primary sites for hydrogen bonding. rsc.org The dynamics within this hydration shell, including the residence time of water molecules and the geometry of hydrogen bonds, are key determinants of the compound's solubility and its availability for biological interactions. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic properties and intrinsic reactivity of a molecule.
The electronic structure of this compound dictates its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. irjweb.com
For pyridine derivatives, the HOMO-LUMO gap is known to be influenced by substituents. nih.gov In a study on 3-pyridinecarboxamide (nicotinamide), the HOMO and LUMO were visualized to understand nonlinear optical (NLO) responses. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich benzyloxy and pyridine rings, while the LUMO would likely be centered on the pyridine-4-carboxamide moiety, which can act as an electron acceptor. The energy gap would provide a measure of its kinetic stability and the energy required for electronic excitation.
Illustrative Data for Pyridine Derivatives:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyridine | -6.87 | -0.45 | 6.42 | Calculated data for illustrative purposes, based on typical values. researchgate.net |
| 3-Pyridinecarboxamide | -6.95 | -1.54 | 5.41 | Illustrative data based on published analyses. researchgate.net |
| Pyridine Derivative 34 | -5.260 | -3.111 | 2.149 | researchgate.net |
| Pyridine Derivative 36 | -5.307 | -2.479 | 2.828 | researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. wuxiapptec.com The MEP map illustrates regions of positive (electron-deficient) and negative (electron-rich) potential on the molecule's surface.
For this compound, the MEP would show negative potential (typically colored red) around the carbonyl oxygen and the pyridine nitrogen, indicating these are sites for electrophilic attack or hydrogen bond donation. nih.govresearchgate.net Conversely, positive potential (blue) would be expected around the amide hydrogen, making it a site for nucleophilic attack or hydrogen bond acceptance. wuxiapptec.com The benzyloxy group would introduce a complex potential distribution, with the oxygen atom being a region of negative potential. Such analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. nih.govresearchgate.net
Quantum chemical calculations can predict a molecule's reactivity and elucidate potential reaction mechanisms. Reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness and electrophilicity, can quantify reactivity. irjweb.com
Computational studies on pyridine derivatives have successfully modeled reaction mechanisms, for instance, by calculating activation energies and characterizing transition states. researchgate.net For this compound, theoretical studies could predict its susceptibility to nucleophilic or electrophilic attack. For example, the pyridine ring can be susceptible to nucleophilic substitution, while the amide group can undergo hydrolysis. Machine learning and quantum mechanics are increasingly combined to create predictive models for chemical reactivity, which could be applied to forecast the behavior of this compound in various chemical environments. nih.govrsc.org
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Computer-aided drug design (CADD) methods are widely used to predict the ADME properties of potential drug candidates, helping to identify promising compounds early in the discovery process. cmjpublishers.com
Permeability: A molecule's ability to pass through biological membranes, such as the intestinal lining or the blood-brain barrier, is a key factor in its bioavailability. Computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, are used to predict permeability. chemrevlett.com In a study of substituted pyridines, Caco-2 monolayer permeability was measured and correlated with computational descriptors. nih.gov The study found that aqueous desolvation was a key factor dictating permeability. For this compound, its permeability would be influenced by a balance of its lipophilicity (from the benzyl group) and its hydrogen bonding capacity (from the amide and pyridine moieties). mdpi.comnih.gov
Solubility: Aqueous solubility is another critical determinant of a drug's absorption and distribution. mdpi.com In silico tools like the SwissADME server use methods such as ESOL to predict the logarithm of solubility (LogS). mdpi.com For related pyridine carboxamide derivatives, these tools have shown that the molecules generally exhibit favorable solubility profiles. mdpi.com The prediction for this compound would depend on the interplay between the polar carboxamide and pyridine groups, which enhance solubility, and the nonpolar benzyloxy group, which may decrease it.
Illustrative Predicted ADME Properties for Pyridine-based Compounds:
| Property | Predicted Value/Range | Significance | Reference |
|---|---|---|---|
| LogP (Lipophilicity) | < 5 | A measure of lipophilicity; values within this range are often favorable for oral drugs. | mdpi.com |
| Aqueous Solubility (LogS) | Favorable (Varies) | Indicates how well the compound dissolves in water, affecting absorption. | mdpi.com |
| GI Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. | nih.gov |
| Caco-2 Permeability (cm/sec) | 6 x 10⁻⁶ to 130 x 10⁻⁶ | Indicates passive diffusion across intestinal cells; this range was observed for various pyridine derivatives. | nih.gov |
No Publicly Available Research Found for "this compound" Computational Studies
While general methodologies for computational drug design and analysis are well-established, their specific application to this compound has not been documented in the available resources. Searches for this compound in conjunction with terms such as "molecular modeling," "metabolic prediction," "virtual screening," and "de novo design" did not yield any relevant studies.
Therefore, it is not possible to provide the requested in-depth article with detailed research findings and data tables for the specified sections and subsections. The absence of primary research on this particular compound prevents a scientifically accurate and evidence-based discussion of its computational properties as outlined.
General information on related pyridine carboxamide scaffolds suggests their potential in medicinal chemistry, with some derivatives being investigated for various therapeutic targets. However, this information is not specific to the 3-(benzyloxy) substituted isomer and cannot be extrapolated to create a focused and accurate article as per the instructions.
At present, the scientific community has not published research that would allow for a detailed exposition on the computational and molecular modeling aspects of this compound.
Advanced Analytical and Spectroscopic Techniques for Research on 3 Benzyloxy Pyridine 4 Carboxamide
High-Resolution Mass Spectrometry for Metabolite Profiling (in research samples)
High-resolution mass spectrometry (HRMS) is a cornerstone in the study of drug metabolism and is instrumental in identifying metabolites of 3-(Benzyloxy)pyridine-4-carboxamide in research samples. researchgate.netnih.govnih.gov This powerful technique allows for the precise mass measurement of the parent compound and its metabolites, facilitating the determination of their elemental compositions. When coupled with liquid chromatography (LC), HRMS enables the separation and identification of metabolites from complex biological matrices. researchgate.netnih.gov
In a typical workflow, a research sample containing potential metabolites is introduced into the mass spectrometer. The high-resolution capabilities of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers allow for the differentiation of molecules with very similar masses. mdpi.com Data mining techniques, such as mass defect filtering, can then be applied to specifically search for metabolites related to the parent drug. researchgate.netnih.gov This involves identifying compounds with mass defects similar to that of this compound. researchgate.net The high accuracy and sensitivity of HRMS also aid in the structural elucidation of these metabolites by analyzing their fragmentation patterns (MS/MS spectra). nih.gov
Table 1: Key Aspects of High-Resolution Mass Spectrometry in Metabolite Profiling
| Feature | Description | Reference |
| High Resolution | Enables the accurate mass measurement of ions, allowing for the determination of elemental compositions and differentiation between closely related compounds. | researchgate.netnih.govnih.gov |
| Metabolite Identification | Facilitates the identification of metabolic products of this compound in complex biological samples. | researchgate.netnih.gov |
| Data Mining Techniques | Utilizes methods like mass defect filtering and background subtraction to enhance the detection and identification of drug-related metabolites. | researchgate.net |
| Coupling with Chromatography | Often paired with liquid chromatography (LC) for the separation of metabolites prior to mass analysis, improving the quality of the data. | researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. encyclopedia.pubnih.gov
1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. mdpi.comcore.ac.uk However, for a complete structural assignment, two-dimensional (2D) NMR experiments are crucial. researchgate.netcore.ac.uk
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.eduresearchgate.net This helps in establishing the connectivity of proton spin systems within the pyridine (B92270) and benzyl (B1604629) moieties of this compound.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.eduepfl.ch This provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds. core.ac.ukyoutube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems, thus piecing together the entire molecular skeleton of this compound. core.ac.ukepfl.ch
Table 2: Common 2D NMR Techniques for Structural Elucidation
| Technique | Information Provided | Application to this compound | Reference |
| COSY | ¹H-¹H correlations through-bond | Establishes proton-proton connectivities within the pyridine and benzyl rings. | youtube.comsdsu.eduresearchgate.net |
| HSQC/HMQC | One-bond ¹H-¹³C correlations | Assigns carbon atoms that are directly bonded to protons. | youtube.comsdsu.eduepfl.ch |
| HMBC | Multiple-bond ¹H-¹³C correlations | Connects different fragments of the molecule and identifies quaternary carbons. | core.ac.ukyoutube.comsdsu.edu |
Ligand-Based NMR for Protein Interaction Studies (e.g., Saturation Transfer Difference NMR)
Ligand-observed NMR methods are highly valuable for studying the interaction of this compound with protein targets without the need for protein labeling. nih.gov These techniques are particularly useful when dealing with large proteins. nih.gov
Saturation Transfer Difference (STD) NMR: This is a powerful experiment for identifying which parts of a ligand are in close proximity to a protein receptor. nih.gov In an STD NMR experiment, a selective saturation pulse is applied to the protein's resonances. This saturation is then transferred to the binding ligand through spin diffusion. By subtracting a spectrum with off-resonance irradiation from one with on-resonance irradiation, a difference spectrum is obtained which only shows the signals of the ligand that have received the saturation from the protein. The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding ligand protons to the protein surface, thus mapping the binding epitope of this compound.
X-ray Crystallography for Molecular and Complex Structure Determination
Single Crystal X-ray Diffraction of this compound
To perform single crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. rigaku.com This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. rigaku.com The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. rigaku.com This technique can unambiguously determine the molecular structure, including the planarity of the pyridine ring and the orientation of the benzyloxy and carboxamide substituents. mdpi.com
Co-crystallization with Biological Targets for Binding Mode Elucidation
To understand how this compound interacts with its biological target, co-crystallization followed by X-ray diffraction is an invaluable technique. This involves growing crystals that contain both the target protein and the ligand bound to it. The resulting crystal structure reveals the precise binding mode of this compound within the active site of the protein. This information is critical for structure-based drug design, as it elucidates the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and specificity. While specific co-crystallization data for this compound is not publicly available, the technique has been widely used to determine the binding modes of other pyridine carboxamide derivatives with their respective biological targets. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its constituent functional groups. cardiff.ac.uk These techniques probe the vibrational modes of a molecule, which are dependent on the mass of the atoms and the strength of the chemical bonds connecting them. cardiff.ac.uk Each functional group exhibits characteristic absorption or scattering frequencies, providing a unique molecular fingerprint.
Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. cardiff.ac.uk For this compound, key functional groups produce distinct signals. The carboxamide group is particularly informative, showing a strong C=O (carbonyl) stretching vibration, typically in the region of 1680-1630 cm⁻¹. The N-H stretching vibrations of the primary amide appear as one or two bands in the 3400-3100 cm⁻¹ region. elixirpublishers.comnih.gov
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. cardiff.ac.ukaps.org While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more prominent. The pyridine and benzene (B151609) rings within the this compound structure will produce a series of characteristic bands. For instance, C=C and C=N stretching vibrations within the pyridine ring are expected in the 1625-1430 cm⁻¹ range. elixirpublishers.com The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. elixirpublishers.com
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental work to precisely assign the observed vibrational bands to specific atomic motions within the molecule. nih.govnih.gov By comparing experimental spectra with calculated results, a high degree of confidence in the structural assignment can be achieved.
Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Amide (–CONH₂) | N-H Stretch | 3400 - 3100 | IR, Raman |
| Amide (–CONH₂) | C=O Stretch | 1680 - 1630 | IR, Raman |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | IR, Raman |
| Pyridine Ring | C=C, C=N Stretch | 1625 - 1430 | IR, Raman |
| Benzene Ring | C=C Stretch | 1600 - 1450 | IR, Raman |
| Ether (–O–CH₂–) | C-O Stretch | 1260 - 1000 | IR |
Chromatography Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, enabling both purity assessment and quantitative analysis. ptfarm.pl High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical Reverse-Phase HPLC (RP-HPLC) setup, the compound is dissolved in a suitable solvent and injected into a column containing a nonpolar stationary phase (e.g., C18-modified silica). ptfarm.pl A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. ptfarm.plrsc.org The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light at specific wavelengths. rsc.org This technique is widely used to determine the purity of a synthesized batch and can be validated for quantitative analysis by using a certified reference standard to create a calibration curve. ptfarm.pl
Gas Chromatography (GC) can also be used, although it may require derivatization for polar compounds to increase their volatility and thermal stability. GC separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert carrier gas. While direct analysis of this compound by GC might be challenging due to its polarity and molecular weight, it can be a valuable tool for detecting volatile impurities from the synthesis process. nih.gov
The choice between HPLC and GC depends on the compound's properties and the specific analytical goal. For routine purity checks and quantification of the primary compound, HPLC is generally the preferred method. rsc.orgnih.gov
The table below outlines typical parameters for an HPLC method suitable for the analysis of pyridine-carboxamide derivatives.
| Parameter | Description | Typical Setting |
| Column | Stationary Phase | Octadecyl (C18) or Phenyl-Hexyl bonded silica, 2.5-5 µm particle size |
| Mobile Phase | Solvents | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) rsc.org |
| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |
| Detection | Wavelength | UV detection at a wavelength of maximum absorbance (e.g., 254 nm or 300 nm) rsc.org |
| Column Temperature | For reproducibility | 25 - 40 °C |
| Injection Volume | Sample amount | 5 - 20 µL |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Biophysical Characterization of Interactions
To understand the biological activity of this compound, it is crucial to characterize its interactions with target macromolecules, such as proteins or nucleic acids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques that provide quantitative data on these binding events without the need for fluorescent labeling. nih.govnih.gov
Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. nih.govnih.gov In a typical experiment, a target protein (the ligand) is immobilized on the surface of a gold-coated sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the chip surface, which alters the refractive index and is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govspringernature.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target macromolecule. researchgate.net The resulting heat change upon binding is measured by a highly sensitive calorimeter. sci-hub.se The data from a series of injections are integrated to generate a binding isotherm, which can be analyzed to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.net From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the interaction. researchgate.net
Together, SPR and ITC offer a comprehensive view of the binding characteristics of this compound, providing kinetic and thermodynamic data that are essential for structure-activity relationship studies and drug design. sci-hub.se
The following tables illustrate the typical data outputs from SPR and ITC experiments.
Table: Example Data from an SPR Experiment
| Parameter | Symbol | Definition | Example Value |
| Association Rate Constant | kₐ | Rate of complex formation | 1.5 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate Constant | kd | Rate of complex decay | 3.0 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant | KD | Measure of binding affinity (kd/kₐ) | 20 nM |
Table: Example Data from an ITC Experiment
| Parameter | Symbol | Definition | Example Value |
| Stoichiometry | n | Molar ratio of analyte to ligand | 1.05 |
| Equilibrium Dissociation Constant | KD | Measure of binding affinity | 25 nM |
| Enthalpy Change | ΔH | Heat released/absorbed upon binding | -8.5 kcal/mol |
| Entropy Change (calculated) | TΔS | Change in randomness | 2.5 kcal/mol |
| Gibbs Free Energy (calculated) | ΔG | Overall energy of binding | -11.0 kcal/mol |
Applications of 3 Benzyloxy Pyridine 4 Carboxamide in Chemical Biology and Medicinal Chemistry Research
As a Chemical Probe for Illuminating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and pathways. nih.govnih.gov The value of a probe lies in its ability to interact with a specific target, allowing researchers to elucidate the target's function. nih.govescholarship.org While 3-(Benzyloxy)pyridine-4-carboxamide has not been extensively documented as a standalone chemical probe, its structural framework is common in molecules designed for this purpose.
The development of chemical tools to explore human biology is a growing field. nih.gov Although the current array of such tools targets only a fraction of the human proteome, they provide coverage for over half of human biological pathways. nih.gov The pyridine (B92270) carboxamide structure is a versatile starting point for creating probes. By modifying the core scaffold, chemists can introduce reactive groups or reporter tags, transforming the molecule into an affinity-based or activity-based probe to identify protein interactions, track protein localization, or characterize protein-protein interactions. The ultimate goal of such research is to map these chemical tools to cellular pathways to better understand the chemistry of life. nih.gov
Role as a Lead Compound or Scaffold for Drug Discovery Programs
In medicinal chemistry, a "lead compound" is a molecule with promising biological activity that serves as the starting point for chemical modifications to develop a new drug. A "scaffold" is the core structure of such a compound. The pyridine ring is the second most common heterocycle found in FDA-approved drugs and is a key framework for designing biologically active molecules. nih.govscilit.com
The pyridine carboxamide scaffold, in particular, is recognized for its therapeutic potential and is a focus of drug discovery programs. nih.govresearchgate.net For instance, a pyridine carboxamide derivative, MMV687254, was identified from a pathogen library as a promising hit against Mycobacterium tuberculosis. nih.govresearchgate.net This highlights the role of the pyridine carboxamide scaffold as a valuable starting point for developing new antibacterial agents. nih.gov Similarly, natural products containing pyridine alkaloids have been identified as lead compounds for overcoming multidrug resistance in cancer. mdpi.com The widespread use of this scaffold is due to its favorable chemical properties and its ability to be readily modified to optimize biological activity. nih.govscilit.com
Table 1: Examples of Pyridine-Based Scaffolds in Drug Discovery This table is interactive. Click on headers to sort.
| Scaffold Class | Therapeutic Area | Research Focus | Reference(s) |
|---|---|---|---|
| Pyridine Carboxamide | Tuberculosis | Identification of new anti-mycobacterial agents. | nih.gov, researchgate.net |
| Pyridine Derivatives | Cancer | Investigation of antiproliferative activity. | nih.gov, researchgate.net, scilit.com |
| 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide | Neurological/Immune Disorders | Development of selective Cannabinoid Type 2 Receptor ligands. | mdpi.com |
Development of Modulators for Specific Biological Targets (e.g., enzymes, receptors)
The this compound framework is a key component in the design of molecules that modulate the activity of specific biological targets like enzymes and receptors. Allosteric modulators, which bind to a site on a protein distinct from the primary (orthosteric) site, are of particular interest as they allow for more selective targeting. nih.govresearchgate.net
Several research programs have successfully developed potent and selective modulators based on the pyridine carboxamide or related scaffolds:
SHP2 Inhibitors: A series of substituted pyridine carboxamide derivatives were discovered to be potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in cancer pathways. researchgate.netnih.govbohrium.com One lead compound, C6, showed excellent inhibitory activity against SHP2 (IC₅₀ of 0.13 nM) and potent antiproliferative effects on a cancer cell line. researchgate.netnih.gov
mGlu5 Modulators: Starting from picolinamide (B142947) (pyridine-2-carboxamide) compounds, researchers developed novel negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.govresearchgate.net This work led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a highly potent and brain-penetrant core structure. nih.govresearchgate.net
Muscarinic Receptor Modulators: Pyridine-containing compounds have been developed as positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor 4 (M₄), a target for psychotic disorders. nih.gov Additionally, a pyridine-2-carboxamide derivative, PF-06767832, was identified as a potent and selective PAM-agonist for the M1 receptor, a target for cognitive enhancement. nih.gov
AMPA Receptor Modulators: Isoxazole-4-carboxamide derivatives, which share the carboxamide feature, have been identified as potent inhibitors of AMPA receptors, which are implicated in pain and neurological disorders. mdpi.com
Table 2: Pyridine Carboxamide Derivatives as Biological Target Modulators This table is interactive. Click on headers to sort.
| Derivative Class | Biological Target | Modulation Type | Finding | Reference(s) |
|---|---|---|---|---|
| Substituted Pyridine Carboxamides | SHP2 | Allosteric Inhibitor | Compound C6 showed IC₅₀ of 0.13 nM against SHP2. | researchgate.net, nih.gov, bohrium.com |
| Thieno[3,2-b]pyridine-5-carboxamides | mGlu5 Receptor | Negative Allosteric Modulator | Identified as a potent and brain-penetrant core replacement. | nih.gov, researchgate.net |
| 2,3,6-Trisubstituted Pyridines | M₄ Receptor | Positive Allosteric Modulator | Tool compounds developed for preclinical models of psychosis. | nih.gov |
| Pyridine-2-carboxamides | M1 Receptor | Positive Allosteric Modulator/Agonist | PF-06767832 identified as a potent and selective M1 PAM. | nih.gov |
Contribution to Understanding Structure-Function Relationships in Biology
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how a molecule's chemical structure relates to its biological activity. The pyridine carboxamide scaffold is frequently used in such studies to determine which chemical modifications enhance potency and selectivity.
For example, a detailed SAR study was conducted on a series of pyridine carboxamide derivatives to optimize their anti-tuberculosis activity. nih.gov This involved synthesizing new analogs to identify a lead candidate with improved efficacy. nih.govresearchgate.net In another study on pyridine derivatives with antiproliferative activity, researchers found that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe) and hydroxyl (-OH), enhanced activity, whereas bulky groups or halogens were detrimental. nih.govresearchgate.net Similarly, SAR investigations of N-pyridyl-benzothiazine-carboxamides helped establish the structural requirements for their analgesic properties. mdpi.com These studies provide crucial insights that guide the rational design of more effective therapeutic agents.
Use in Fragment-Based Drug Design (FBDD) or Ligand-Based Drug Design (LBDD)
Fragment-based drug design (FBDD) and ligand-based drug design (LBDD) are modern strategies for hit and lead identification in drug discovery. nih.govnih.gov FBDD starts with identifying small, low-complexity molecules ("fragments") that bind weakly to a target, which are then grown or linked to create more potent leads. acs.orgfrontiersin.org LBDD uses the knowledge of known active ligands to design new ones with improved properties.
The pyridine carboxamide motif is well-suited for both approaches.
In FBDD , a simple pyridine or carboxamide-containing fragment could serve as an initial hit. acs.orgfrontiersin.org FBDD has been successfully used to develop inhibitors for targets like STAT3, where privileged fragments from known inhibitors are merged to create novel scaffolds. nih.gov A key advantage of FBDD is its ability to more efficiently explore chemical space and generate leads with better drug-like properties compared to traditional high-throughput screening. nih.gov The carboxamide functional group, in particular, has been identified in fragments designed to have anticancer activity. mdpi.com
In LBDD , a known pyridine carboxamide inhibitor can be the starting point for optimization. For instance, the development of mGlu5 modulators began with previously reported picolinamide compounds, which are a form of pyridine carboxamide. nih.gov This ligand-based approach allowed researchers to conduct a focused SAR study to identify new core structures with better properties. nih.govresearchgate.net
These design strategies, utilizing scaffolds like this compound, are essential for the efficient discovery of novel and potent drug candidates for a wide range of diseases. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for 3 Benzyloxy Pyridine 4 Carboxamide
Exploration of Underexplored Biological Targets for Therapeutic Potential
While initial studies may have focused on known targets for pyridine-based structures, a vast landscape of biological targets remains unexplored for 3-(Benzyloxy)pyridine-4-carboxamide. A systematic exploration of its interactions with novel or underexplored proteins could reveal unexpected therapeutic applications. Gene cloning and molecular biology have vastly expanded the database of potential target proteins for which new ligands are sought. tandfonline.comtandfonline.com
Key areas for future investigation include:
Kinase Families: Beyond the commonly screened kinases, many members of the human kinome are less characterized. Screening this compound and its derivatives against panels of "dark" kinases or atypical kinases could identify novel inhibitors for diseases like cancer or inflammatory disorders. The mitogen-activated protein kinase (MAPK) pathway, for instance, is a crucial signaling pathway in tumorigenesis, and inhibitors of kinases within this pathway, such as MEK, have shown clinical benefits. nih.govmdpi.com
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), methyltransferases, and demethylases, are increasingly recognized as critical drug targets. The structural motifs of this compound may allow for interaction with the active sites of these enzymes.
G Protein-Coupled Receptors (GPCRs): As one of the largest families of drug targets, many GPCRs remain "orphan" receptors with no known endogenous or synthetic ligands. universiteitleiden.nl High-throughput screening campaigns could position this compound as a starting point for developing novel GPCR modulators.
Ion Channels and Transporters: These membrane proteins are crucial for cellular function and are implicated in a wide range of channelopathies. The pyridine (B92270) scaffold could be optimized to interact with specific channel subtypes, offering potential for treating neurological or cardiovascular conditions.
Table 1: Potential Underexplored Biological Target Classes for this compound
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| Atypical Kinases | Less competition, potential for novel mechanisms of action. | Oncology, Immunology |
| Histone Methyltransferases | Key regulators of gene expression, implicated in cancer. | Oncology, Genetic Disorders |
| Orphan GPCRs | Large, untapped family of druggable targets. | CNS Disorders, Metabolic Diseases |
| Solute Carrier (SLC) Transporters | Involved in nutrient and drug transport, targets for metabolic diseases. | Metabolic Disorders, Oncology |
Advanced Synthetic Methodologies for Enhanced Molecular Complexity and Diversity
To effectively probe the identified biological targets, a library of analogs with greater molecular complexity and structural diversity is required. Moving beyond simple substitutions on the pyridine or benzyl (B1604629) rings, advanced synthetic strategies can introduce more sophisticated three-dimensional features, which have been correlated with higher potency and selectivity. csmres.co.uk
Future synthetic efforts should focus on:
Increasing Three-Dimensionality: The largely planar structure of this compound can be evolved by incorporating stereocenters, bridged scaffolds, or spirocyclic moieties. An increase in the fraction of sp3-hybridized carbons is often associated with improved physicochemical properties and clinical success. csmres.co.uk
Modern Coupling Reactions: Leveraging modern catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can enable the efficient introduction of a wide range of substituents. Recent developments in electrochemical synthesis and photoredox catalysis offer mild and environmentally friendly alternatives for creating pyridine carboxamide derivatives. rsc.orgrsc.orgnih.govresearchgate.net
Bioisosteric Replacement: Systematically replacing key functional groups (e.g., the carboxamide or the benzyl ether) with bioisosteres can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and explore new binding interactions with target proteins.
Diversity-Oriented Synthesis (DOS): Employing DOS strategies would allow for the rapid generation of a structurally diverse library of compounds from a common intermediate, maximizing the exploration of chemical space. This approach builds molecular complexity at an early stage of the synthesis. nih.gov
Table 2: Proposed Synthetic Modifications to Enhance Molecular Complexity
| Modification Strategy | Example Modification | Desired Outcome |
| Introduction of Stereocenters | Asymmetric synthesis of chiral side chains. | Improved target-drug complementarity and potency. csmres.co.uk |
| Scaffold Hopping | Replacement of the pyridine core with other heterocycles. | Novel intellectual property, altered target selectivity. |
| Macrocyclization | Linking distal parts of the molecule to form a macrocycle. | Increased binding affinity and metabolic stability. nih.gov |
| C-H Functionalization | Direct modification of C-H bonds on the aromatic rings. | Rapid access to novel derivatives and increased synthetic efficiency. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by reducing costs and timelines. ijirt.orgnih.gov These computational tools can be applied to this compound to guide its development intelligently.
Key applications of AI/ML include:
Predictive ADMET Modeling: ML algorithms, trained on large datasets of known compounds, can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogs of this compound before they are synthesized. nih.gov This allows chemists to prioritize compounds with a higher probability of success.
Virtual High-Throughput Screening (vHTS): AI can be used to screen vast virtual libraries of compounds against the three-dimensional structures of potential biological targets, identifying molecules with a high likelihood of binding. mdpi.com This accelerates the hit identification process significantly. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high predicted affinity for a specific target and favorable ADMET profiles. These models can suggest novel derivatives of the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can identify the key structural features of this compound analogs that are most important for their biological activity, providing crucial insights for lead optimization. nih.govresearchgate.net
Development of Targeted Delivery Systems for Research Tools (e.g., nanocarriers for in vitro studies)
To enhance the utility of this compound as a research tool, particularly for in vitro cellular assays, advanced delivery systems can be developed. These systems aim to improve solubility, stability, and cellular uptake, ensuring that the compound reaches its intracellular target in a controlled manner. wikipedia.org
Promising delivery technologies include:
Liposomes: These vesicular carriers can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and facilitating entry into cells. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate the compound, offering controlled release and the potential for surface modification to target specific cell types. tandfonline.comnih.govbjpharm.org.uk
Nanogels: These cross-linked polymer networks can hold significant amounts of small molecules and release them in response to specific stimuli (e.g., pH, temperature), providing precise control in experimental setups. frontiersin.orgnih.gov
The goal of these systems is not for therapeutic delivery in vivo but to create more reliable and reproducible conditions for in vitro research, leading to higher quality data on the compound's mechanism of action. wikipedia.orgnih.gov
Table 3: Comparison of Nanocarriers for In Vitro Research Applications
| Nanocarrier Type | Primary Advantage for In Vitro Use | Key Characterization Parameters |
| Liposomes | High biocompatibility, versatile cargo loading. | Size, zeta potential, encapsulation efficiency. tandfonline.com |
| Polymeric Nanoparticles | Tunable release kinetics, high stability. mdpi.com | Particle size, surface morphology, drug loading. tandfonline.com |
| Nanogels | Stimuli-responsive release, high water content. nih.gov | Swelling ratio, cross-linking density, drug release profile. |
Collaborative and Interdisciplinary Research Frameworks
The complexity of modern drug discovery necessitates a departure from siloed research efforts. acs.org Advancing the study of this compound will require the formation of collaborative and interdisciplinary teams that bring together diverse expertise. tandfonline.comindianabiosciences.org
An effective framework would involve:
Academia-Industry Partnerships: Collaborations between academic labs, which often excel at novel target discovery and basic research, and pharmaceutical companies or contract research organizations (CROs), which provide expertise in medicinal chemistry, scalability, and preclinical development, can accelerate progress. universiteitleiden.nlacs.orgdrugtargetreview.com
Integration of Computational and Experimental Sciences: A close, iterative loop between computational chemists using AI/ML for prediction and design, synthetic chemists creating the molecules, and biologists testing their activity is crucial. indianabiosciences.org This synergy ensures that computational models are validated experimentally and that experimental results inform the next round of design. researchgate.net
Open Science Initiatives: Precompetitive collaborations, where multiple partners agree to share data and results openly for early-stage research, can prevent duplication of effort and solve common challenges more efficiently. nih.gov This could involve creating a shared database of analogs of this compound and their associated biological data.
Establishing these frameworks fosters an environment of innovation, resource sharing, and knowledge exchange, which is essential for tackling the high-risk, high-reward journey of developing a novel chemical entity. drugtargetreview.com
Q & A
Q. What are the recommended synthetic routes for 3-(benzyloxy)pyridine-4-carboxamide, and what key intermediates should be prioritized?
Methodological Answer: The synthesis typically involves benzyloxy protection of pyridine derivatives followed by carboxamide functionalization. A plausible route includes:
Benzyloxy Introduction: React 4-hydroxypyridine with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 3-(benzyloxy)pyridine.
Carboxamide Formation: Treat the intermediate with chlorinating agents (e.g., POCl₃) to generate 4-chloropyridine, followed by amidation using NH₃ or primary amines.
Key intermediates include benzyl-protected pyridines and chlorinated precursors. Microwave-assisted synthesis (e.g., 150°C, 30 min) can enhance yield and reduce side products .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the benzyloxy group (δ ~4.9 ppm for OCH₂Ph) and carboxamide protons (δ ~6.5–8.5 ppm for NH₂).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₃N₂O₂: 245.0926).
- HPLC-Purity Analysis: Use C18 columns with acetonitrile/water gradients to assess purity (>95% for research-grade material) .
Q. How should this compound be stored to ensure stability?
Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture, static discharge, and direct light. Monitor for decomposition via periodic HPLC analysis. Shelf life extends to 24 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in carboxamide formation?
Methodological Answer: Low yields often arise from incomplete chlorination or competing side reactions. Strategies include:
- Catalyst Screening: Use ZnCl₂ (5 mol%) to enhance electrophilic substitution in chlorination steps.
- Solvent Optimization: Replace DMF with THF or acetonitrile to reduce polar aprotic solvent side reactions.
- Temperature Control: Maintain <50°C during amidation to prevent carboxamide hydrolysis.
Validate improvements via in-situ FTIR monitoring of carbonyl intermediates .
Q. How should contradictory physicochemical data (e.g., melting points) be resolved for this compound?
Methodological Answer: Discrepancies in reported melting points may stem from polymorphic forms or impurities. To resolve:
Recrystallization: Purify the compound using ethanol/water mixtures to isolate the dominant polymorph.
DSC Analysis: Perform differential scanning calorimetry to identify phase transitions.
PXRD: Compare experimental X-ray diffraction patterns with literature data to confirm crystallinity.
Contradictory data in safety sheets (e.g., missing GHS classifications) warrant independent toxicity assays .
Q. What mechanistic insights explain the reactivity of the benzyloxy group in cross-coupling reactions?
Methodological Answer: The benzyloxy group acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura). Key mechanisms:
- Coordination with Pd: The oxygen lone pairs stabilize Pd intermediates, facilitating regioselective C–H activation at the 2-position of pyridine.
- Debenzylation Risk: Under basic conditions, Pd may cleave the benzyloxy group; mitigate using milder bases (e.g., Cs₂CO₃ instead of NaOH).
Validate via DFT calculations to map electron density distributions .
Q. What strategies address solubility challenges in biological assays for this compound?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
- Salt Formation: Convert the carboxamide to a sodium or hydrochloride salt for aqueous compatibility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.
Assess solubility via shake-flask method with UV-Vis quantification .
Q. How can researchers evaluate the ecological impact of this compound given limited data?
Methodological Answer:
- Read-Across Models: Compare with structurally similar pyridinecarboxamides (e.g., logP, biodegradability).
- Microtox Assays: Test acute toxicity on Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard).
- OECD 301F Test: Measure biodegradation over 28 days; <70% degradation classifies as persistent.
Dispose via licensed hazardous waste facilities to comply with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
